molecular formula C10H10N2O B2493020 2,3,4,5-Tetrahydro-1,4-benzoxazepine-5-carbonitrile CAS No. 1934455-21-6

2,3,4,5-Tetrahydro-1,4-benzoxazepine-5-carbonitrile

Cat. No.: B2493020
CAS No.: 1934455-21-6
M. Wt: 174.203
InChI Key: GRIGDJOODLGTIS-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrahydro-1,4-benzoxazepine-5-carbonitrile is a heterocyclic compound that features a benzoxazepine ring fused with a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminophenol with bromoacetonitrile under basic conditions to form the intermediate, which then undergoes cyclization to yield the desired benzoxazepine ring . The reaction conditions often include the use of solvents like methanol and catalysts such as sodium hydroxide.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the laboratory-scale synthesis for larger-scale production, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2,3,4,5-Tetrahydro-1,4-benzoxazepine-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the nitrile group or other functional groups within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents onto the benzoxazepine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like Grignard reagents and organolithium compounds are commonly employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines or other reduced forms of the compound.

Scientific Research Applications

2,3,4,5-Tetrahydro-1,4-benzoxazepine-5-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carbonitrile is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. For instance, some derivatives of benzoxazepine have been shown to induce cell cycle arrest and apoptosis in cancer cells . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    2,3,4,5-Tetrahydro-1,4-benzothiazepine: Similar in structure but contains a sulfur atom instead of oxygen.

    2,3,4,5-Tetrahydro-1,4-benzodiazepine: Contains a nitrogen atom in place of oxygen.

    1,4-Benzoxazepine: Lacks the tetrahydro and nitrile groups, making it less saturated and less reactive.

Uniqueness

2,3,4,5-Tetrahydro-1,4-benzoxazepine-5-carbonitrile is unique due to the presence of both the benzoxazepine ring and the nitrile group. This combination imparts distinct chemical properties and potential biological activities that are not observed in its analogs.

Properties

IUPAC Name

2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c11-7-9-8-3-1-2-4-10(8)13-6-5-12-9/h1-4,9,12H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRIGDJOODLGTIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2C(N1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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